D-Leucyl-L-proline D-Leucyl-L-proline
Brand Name: Vulcanchem
CAS No.: 61430-13-5
VCID: VC19553054
InChI: InChI=1S/C11H20N2O3/c1-7(2)6-8(12)10(14)13-5-3-4-9(13)11(15)16/h7-9H,3-6,12H2,1-2H3,(H,15,16)/t8-,9+/m1/s1
SMILES:
Molecular Formula: C11H20N2O3
Molecular Weight: 228.29 g/mol

D-Leucyl-L-proline

CAS No.: 61430-13-5

Cat. No.: VC19553054

Molecular Formula: C11H20N2O3

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

D-Leucyl-L-proline - 61430-13-5

Specification

CAS No. 61430-13-5
Molecular Formula C11H20N2O3
Molecular Weight 228.29 g/mol
IUPAC Name (2S)-1-[(2R)-2-amino-4-methylpentanoyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C11H20N2O3/c1-7(2)6-8(12)10(14)13-5-3-4-9(13)11(15)16/h7-9H,3-6,12H2,1-2H3,(H,15,16)/t8-,9+/m1/s1
Standard InChI Key VTJUNIYRYIAIHF-BDAKNGLRSA-N
Isomeric SMILES CC(C)C[C@H](C(=O)N1CCC[C@H]1C(=O)O)N
Canonical SMILES CC(C)CC(C(=O)N1CCCC1C(=O)O)N

Introduction

Chemical and Structural Properties of D-Leucyl-L-Proline

Molecular Composition and Stereochemical Considerations

D-Leucyl-L-proline (C₁₁H₂₀N₂O₃) consists of a leucine residue with D-configuration at the α-carbon bonded via peptide linkage to L-proline, a cyclic imino acid . The molecular weight of this dipeptide is 228.29 g/mol, with a monoisotopic mass of 228.1474 Da . Its IUPAC name is (2S)-1-[(2R)-2-amino-4-methylpentanoyl]pyrrolidine-2-carboxylic acid, reflecting the stereospecific arrangement critical to its interactions .

Biosynthesis and Metabolic Pathways

Proline Biosynthesis Context

L-Proline biosynthesis occurs via two primary pathways in biological systems:

  • Glutamate Pathway: Conversion of glutamate to Δ¹-pyrroline-5-carboxylate (P5C) by Δ¹-pyrroline-5-carboxylate synthetase (P5CS), followed by reduction to proline via P5C reductase (P5CR) .

  • Ornithine Pathway: Transamination of ornithine by ornithine δ-aminotransferase (OAT) to yield P5C, which subsequently undergoes reduction .

While these pathways typically produce L-proline, the incorporation of D-leucine into peptides like D-leucyl-L-proline likely requires non-ribosomal peptide synthesis mechanisms or post-translational modifications, as standard ribosomal translation exclusively utilizes L-amino acids .

Biological Activities and Functional Implications

Stereochemical Effects on Bioactivity

Studies in Zea mays proline-auxotrophic mutants demonstrated that D-proline can partially rescue growth defects at twice the concentration required for L-proline . This suggests enzymatic systems capable of processing D-amino acids under specific conditions, though the exact mechanism—whether via racemization or direct utilization—remains unclear . For D-leucyl-L-proline, the mixed stereochemistry may similarly enable interactions with both D-amino acid-recognizing systems and conventional peptide receptors.

Analytical Characterization and Detection

Spectroscopic Profiles

Mass spectral data for leucylproline analogs show prominent ion clusters at m/z 228.1 ([M+H]⁺) and 250.1 ([M+Na]⁺), consistent with the molecular formula C₁₁H₂₀N₂O₃ . Nuclear magnetic resonance (NMR) analysis would reveal distinct chemical shifts for the D-leucine α-proton (δ ~3.8 ppm) and proline ring protons (δ ~4.1–4.3 ppm), though specific data for this stereoisomer remain unpublished .

Research Challenges and Future Directions

The scarcity of direct studies on D-leucyl-L-proline underscores the need for targeted investigations into:

  • Enzymatic Synthesis: Characterizing non-ribosomal peptide synthetases capable of incorporating D-leucine

  • Metabolic Fate: Tracing catabolic pathways via proline dehydrogenases or specialized D-amino acid oxidases

  • Therapeutic Potential: Screening for antimicrobial, neuromodulatory, or enzyme inhibitory activities

Current evidence suggests that D-amino acid-containing peptides may serve as evolutionary conserved signaling molecules or environmental stress response mediators, warranting expanded exploration of their roles in higher organisms .

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